molecular formula C18H14ClN3O B11686451 N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11686451
M. Wt: 323.8 g/mol
InChI Key: LTWFXEAGDJSBRB-RGVLZGJSSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s hydrazone moiety can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring and a chlorophenyl group. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in coordination chemistry and pharmacology. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14ClN3O/c1-12-10-15(14-7-3-5-9-17(14)21-12)18(23)22-20-11-13-6-2-4-8-16(13)19/h2-11H,1H3,(H,22,23)/b20-11+

InChI Key

LTWFXEAGDJSBRB-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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